(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

Description

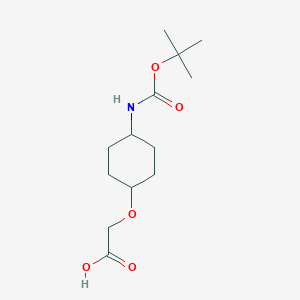

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is a carboxylic acid derivative featuring a cyclohexyloxy backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. The Boc group serves as a temporary protective moiety for amines, enabling controlled reactivity in synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJRZDMDBZMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Route

| Step | Description | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Formation of Ethyl Ester Intermediate | Reaction of 4-tert-butylcyclohexanone with triethyl phosphonoacetate in presence of sodium hydride in dry tetrahydrofuran (THF) at 0°C to room temperature | - Sodium hydride (1.05 eq.) - Triethyl phosphonoacetate - Dry THF - Cooling to 0°C, then room temp stirring |

Formation of 4-tert-butylcyclohexyl ethyl acetate intermediate with ~94% yield and ~96.6% purity |

| 2. Catalytic Hydrogenation to Ethyl Alcohol | Hydrogenation of the ester intermediate in methanol using Raney nickel catalyst under hydrogen atmosphere | - Raney nickel (5.8% w/w relative to substrate) - Hydrogen pressure: 2 MPa - Temperature: 55°C - Reaction time: 5 hours |

Reduction to 4-tert-butylcyclohexyl ethyl alcohol with ~96% yield and ~94.3% purity |

| 3. Hydrolysis to Acetic Acid Derivative | Base hydrolysis of the ethyl alcohol intermediate with aqueous sodium hydroxide at elevated temperature | - Sodium hydroxide (molar ratio ~2.8:1 relative to substrate) - Temperature: 85°C - Reaction time: 6 hours - Acidification with concentrated HCl |

Conversion to 4-tert-butylcyclohexyl acetic acid derivative with ~85% yield and ~99.6% purity |

Boc Protection and Amino Functionalization

For the introduction of the Boc-protected amino group, standard peptide chemistry approaches are applicable:

- Boc Protection: Using tert-butoxycarbonyl anhydride (Boc2O) to protect the amino group on the cyclohexyl ring.

- Amino Acetic Acid Formation: Coupling the Boc-protected amino cyclohexyl intermediate with glycine or its derivatives to form the acetic acid side chain.

A relevant synthetic example from α-amino acid synthesis literature demonstrates successful coupling of carboxylic acids with Boc-protected amines using carbodiimide coupling agents (e.g., DCC) to form Boc-protected amino acid esters or acids with high yields (up to 92%).

Reaction Conditions and Optimization

Analytical and Purity Data

- Yield: Overall yields for the three-step process range from 85% to 96%, indicating efficient conversion.

- Purity: Final product purity reaches above 99%, confirmed by chromatographic and spectroscopic methods.

- Spectroscopic Data:

Summary Table of Preparation Steps

| Step | Reaction | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Knoevenagel-type condensation | Sodium hydride, triethyl phosphonoacetate, 4-tert-butylcyclohexanone | 0°C to RT, THF solvent | 94 | 96.6 |

| 2 | Catalytic hydrogenation | Raney nickel, H2, methanol | 55°C, 2 MPa H2, 5 h | 96 | 94.3 |

| 3 | Base hydrolysis and acidification | NaOH, HCl | 85°C, 6 h hydrolysis | 85 | 99.6 |

Industrial and Environmental Considerations

- The described synthetic route uses relatively mild reaction conditions avoiding extreme temperatures or pressures beyond 3 MPa.

- The reagents are commercially available and cost-effective.

- The process generates minimal toxic waste, with environmentally benign solvents like THF and methanol.

- Purification steps are straightforward, facilitating scale-up for industrial production.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a valuable building block for creating various bioactive molecules. For instance, it has been used in the synthesis of derivatives related to antipsychotic medications like Cariprazine, which is indicated for schizophrenia and bipolar disorder .

2. Prodrug Formulation:

The compound can serve as a prodrug due to the presence of the tert-butoxycarbonyl (Boc) group, which can be hydrolyzed under physiological conditions to release active amines. This property enhances the bioavailability and therapeutic efficacy of drugs derived from it .

Biochemical Applications

1. Enzyme Inhibition Studies:

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes in metabolic pathways. For example, analogs have shown potential in inhibiting enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurological functions .

2. Molecular Probes:

Due to its ability to form stable complexes with biomolecules, this compound can be utilized as a molecular probe in biochemical assays. It helps in studying protein-ligand interactions and enzyme kinetics, providing insights into metabolic processes .

Materials Science

1. Polymer Chemistry:

The compound's functional groups allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research has demonstrated its application in developing biodegradable polymers that can be used for drug delivery systems or tissue engineering scaffolds .

2. Surface Modifications:

In materials science, this compound can be employed for surface modifications of various substrates, improving their biocompatibility and hydrophilicity. This application is particularly relevant in biomedical devices where interaction with biological tissues is critical .

Case Studies

Mechanism of Action

The mechanism of action for (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from reacting under various synthetic conditions. This allows for selective reactions to occur at other functional groups within the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization or biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting differences in substituents, stereochemistry, and functional groups:

Key Observations :

- Ether vs. Direct Linkage : The target compound’s cyclohexyloxy group introduces an ether bond, likely enhancing rigidity and reducing reactivity compared to direct cyclohexyl-acetic acid derivatives (e.g., ) .

- Substituent Effects: The ethylamino group in increases molecular weight and introduces a secondary amine, which may alter solubility and hydrogen-bonding capacity.

- Aromatic vs.

- Stereochemistry : The trans configuration in and the hydroxyl group in highlight the role of stereochemistry in modulating physical properties and biological activity .

Research Findings and Trends

- Trend 1 : Increased use of Boc-protected cyclohexyl derivatives in peptide-based drug discovery, leveraging their stability and controlled deprotection .

- Trend 2 : Exploration of ether-linked analogs (e.g., target compound) for improved metabolic stability compared to ester or amine-linked counterparts .

Biological Activity

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, a compound characterized by its unique structure incorporating a tert-butoxycarbonyl (Boc) protecting group, cyclohexane moiety, and acetic acid, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 253.31 g/mol

The presence of the Boc group allows for protection of the amino functionality during synthetic processes, which is critical in peptide synthesis and medicinal chemistry.

The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing it from undergoing unwanted reactions under various synthetic conditions. Once the desired chemical transformations are complete, the Boc group can be removed through acidic treatment, revealing the free amine for further functionalization or biological applications .

Peptide Synthesis

One of the most significant applications of this compound is in peptide synthesis. The compound serves as a protected amino acid derivative, facilitating the formation of peptides while minimizing side reactions. This property is particularly valuable in the development of therapeutic peptides and proteins .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create novel drug candidates. Its ability to protect functional groups during complex synthetic processes enables researchers to design compounds with specific biological activities. Studies have indicated that derivatives of this compound may exhibit various pharmacological properties, although detailed investigations into specific biological effects remain limited .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of compounds similar to this compound. These studies often correlate structural features with biological activity, providing insights into how modifications to the compound might enhance its efficacy or reduce toxicity .

Comparative Analysis with Similar Compounds

A comparative analysis with other Boc-protected amino acids reveals that the cyclohexane ring in this compound imparts unique steric and electronic properties. This distinction can influence reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

| Compound Name | Structure | Unique Features |

|---|---|---|

| (tert-Butoxycarbonylamino)-acetic acid | Structure | Lacks cyclohexane ring |

| (tert-Butoxycarbonylamino)-propionic acid | N/A | Similar protective group but different side chain |

| (tert-Butoxycarbonylamino)-butyric acid | N/A | Similar protective group but different side chain |

Q & A

Basic Research Questions

Q. How can researchers design a synthesis route for (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid?

- Methodological Answer :

- Step 1 : Start with 4-aminocyclohexanol. Introduce the tert-butoxycarbonyl (Boc) protecting group to the amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) to yield 4-tert-butoxycarbonylamino-cyclohexanol .

- Step 2 : Perform an etherification reaction by reacting the hydroxyl group with bromoacetic acid under alkaline conditions (e.g., NaH or K₂CO₃) to attach the acetic acid moiety .

- Step 3 : Purify intermediates via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and confirm purity using HPLC or TLC. Final characterization should include ¹H/¹³C NMR and HRMS to verify structure .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm) and the cyclohexyloxy-acetic acid backbone (e.g., oxymethylene protons at ~3.8–4.2 ppm) .

- X-ray Crystallography : If crystalline derivatives are available, single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally related compounds .

- Mass Spectrometry : HRMS (ESI or MALDI-TOF) ensures molecular ion consistency with the theoretical mass (C₁₃H₂₃NO₅: calculated 281.16 g/mol) .

Advanced Research Questions

Q. How can researchers investigate the pH-dependent stability of the Boc group in this compound?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.

Monitor degradation kinetics via HPLC at intervals (0–72 hrs).

Identify cleavage products (e.g., free amine via ninhydrin test) and quantify using LC-MS .

- Key Considerations : The Boc group is labile under acidic conditions; stability data inform storage (dry, neutral pH, room temperature) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Replicate Experiments : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) under controlled temperatures.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, or co-solvency approaches (e.g., water-ethanol mixtures) to enhance dissolution .

- Validation : Cross-reference with structurally analogous compounds (e.g., [4-(Acetylamino)cyclohexyl]acetic acid, which shows moderate DMSO solubility) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use software (AutoDock, Schrödinger) to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Input the SMILES string (e.g.,

O=C(O)CC1CCC(CC1)NC(=O)OC(C)(C)C) to generate 3D conformers . - MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What precautions are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye irritation (H315, H319 hazards) .

- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks (H335) .

- Storage : Keep sealed in a desiccator at room temperature; avoid moisture to prevent Boc cleavage .

Data Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, variations in IC₅₀ values may arise from differences in cell permeability or metabolic stability .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., MTT assay for cytotoxicity, 48–72 hr incubation) .

- Control Compounds : Include reference inhibitors (e.g., aspirin for COX-2) to calibrate activity thresholds .

Synthetic Optimization

Q. What catalytic systems improve the yield of the etherification step?

- Methodological Answer :

- Base Selection : Use K₂CO₃ in DMF for milder conditions or NaH in THF for faster kinetics .

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/DCM) .

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.